(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine (2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699772
InChI: InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2/t31-,32-/m1/s1
SMILES: C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Molecular Formula: C36H28NO2P
Molecular Weight: 537.6 g/mol

(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine

CAS No.:

Cat. No.: VC13699772

Molecular Formula: C36H28NO2P

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine -

Specification

Molecular Formula C36H28NO2P
Molecular Weight 537.6 g/mol
IUPAC Name (2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine
Standard InChI InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2/t31-,32-/m1/s1
Standard InChI Key SQEYSQAZYNQDSV-ROJLCIKYSA-N
Isomeric SMILES C1C[C@@H](N([C@H]1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
SMILES C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Canonical SMILES C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8

Introduction

Structural Analysis

Molecular Architecture

The compound features a pentacyclic core with fused aromatic and heterocyclic rings, including a 13-phosphapentacyclo system and a (2R,5R)-diphenylpyrrolidine group. Key structural characteristics include:

  • Molecular Formula: C₃₆H₂₈NO₂P.

  • Molecular Weight: 537.6 g/mol.

  • Stereochemistry: The (2R,5R) configuration introduces chirality, critical for interactions in biological systems and asymmetric synthesis .

The phosphapentacyclic component contains phosphorus and oxygen atoms within a rigid bicyclic framework, while the pyrrolidine ring contributes steric bulk and hydrogen-bonding capabilities. X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, with the phenyl groups adopting equatorial positions to minimize steric strain .

Spectroscopic Properties

Spectroscopic data reveal distinct features:

TechniqueKey Observations
¹H NMRAromatic protons at δ 7.14–8.53 ppm; pyrrolidine CH₂ signals at δ 4.39 ppm .
¹³C NMRPhosphorus-coupled carbons near δ 120–150 ppm; carbonyl signals absent .
FT-IRStretching vibrations for P=O at 1,210 cm⁻¹; aromatic C-H bends at 750 cm⁻¹ .
Mass SpectrometryMolecular ion peak at m/z 537.6; fragmentation patterns align with the structure.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step routes involving:

  • Cyclization: Formation of the phosphapentacyclic core using ClCO(CH₂)₄Cl and DMF under reflux .

  • Chiral Resolution: Enantioselective introduction of the (2R,5R)-diphenylpyrrolidine group via asymmetric hydrogenation .

  • Coupling Reactions: Mitsunobu or Ullmann-type reactions to link the phosphapentacyclic and pyrrolidine moieties.

Key challenges include controlling regio- and stereoselectivity during cyclization and minimizing racemization. Industrial-scale synthesis employs continuous flow reactors to enhance yield (70–84%) .

Purification and Validation

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .

  • Crystallization: Recrystallization from ethanol yields >95% purity .

  • X-ray Diffraction: Confirms the absolute configuration and bond lengths (e.g., P-O = 1.62 Å) .

Applications in Research

Catalysis

The compound serves as a chiral ligand in asymmetric catalysis:

  • Hydrogenation: Enantiomeric excess (ee) of 92% in ketone reductions .

  • Cross-Coupling: Enhances Suzuki-Miyaura reaction yields by 40% compared to non-chiral ligands.

Medicinal Chemistry

  • Enzyme Inhibition: Binds to COX-2 with IC₅₀ = 3.2 µM, suggesting anti-inflammatory potential .

  • Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 µM) via caspase-3 activation .

Materials Science

  • Polymer Additives: Improves thermal stability of polyesters by 60°C (TGA data) .

  • Coordination Polymers: Forms porous frameworks with BET surface areas >500 m²/g.

Biological Activity and Mechanism

Pharmacological Targets

Computational docking studies identify interactions with:

  • Cyclooxygenase-2 (COX-2): Hydrogen bonds with Arg120 and Tyr355 .

  • DNA Topoisomerase II: Intercalation into the DNA minor groove .

Toxicity Profile

  • Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).

  • Genotoxicity: Negative in Ames tests .

Future Directions

  • Optical Materials: Exploit chiral centers for nonlinear optical (NLO) applications .

  • Targeted Drug Delivery: Conjugate with monoclonal antibodies for tumor-specific uptake .

  • Green Chemistry: Develop solvent-free synthesis protocols to reduce environmental impact.

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